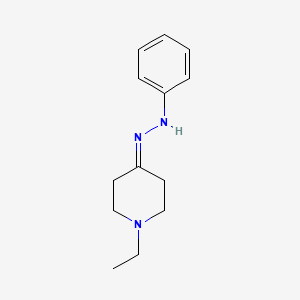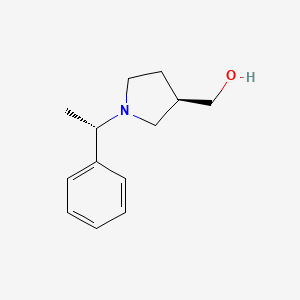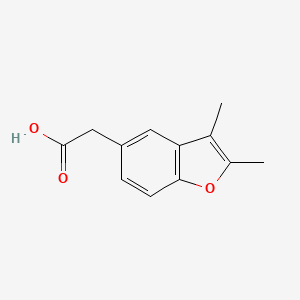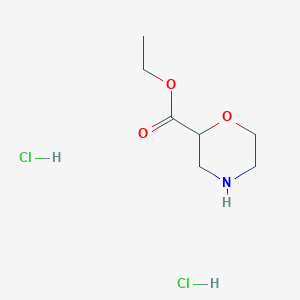
Ethyl morpholine-2-carboxylate dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl morpholine-2-carboxylate dihydrochloride is a chemical compound with the molecular formula C7H13NO3·2HCl It is a derivative of morpholine, a heterocyclic amine that is widely used in various chemical and pharmaceutical applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl morpholine-2-carboxylate dihydrochloride typically involves the reaction of morpholine with ethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as distillation, chromatography, and crystallization are employed to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl morpholine-2-carboxylate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl morpholine-2-carboxylate dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of ethyl morpholine-2-carboxylate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholine: A parent compound with similar structural features but lacking the ethyl carboxylate group.
Ethyl morpholine-4-carboxylate: A related compound with the carboxylate group attached at a different position on the morpholine ring.
N-Methylmorpholine: A derivative with a methyl group attached to the nitrogen atom of the morpholine ring.
Uniqueness
Ethyl morpholine-2-carboxylate dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt form. This gives it distinct chemical properties and reactivity compared to other morpholine derivatives. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research applications.
Eigenschaften
Molekularformel |
C7H15Cl2NO3 |
|---|---|
Molekulargewicht |
232.10 g/mol |
IUPAC-Name |
ethyl morpholine-2-carboxylate;dihydrochloride |
InChI |
InChI=1S/C7H13NO3.2ClH/c1-2-10-7(9)6-5-8-3-4-11-6;;/h6,8H,2-5H2,1H3;2*1H |
InChI-Schlüssel |
SFFPLRWDYFBMSY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CNCCO1.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


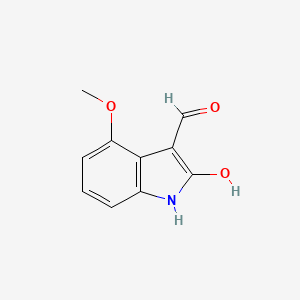
![6-Aminobenzo[d]isoxazole-3-carbonitrile](/img/structure/B11776321.png)
![Hexahydro-1H-pyrrolo[3,2-c]pyridin-3(2H)-one](/img/structure/B11776324.png)
![1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolidin-3-amine](/img/structure/B11776334.png)
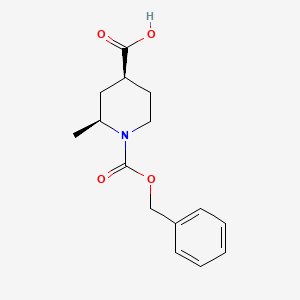
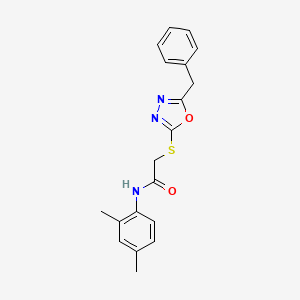



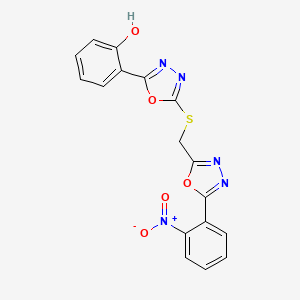
![(3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazol-5-yl)methanol](/img/structure/B11776357.png)
